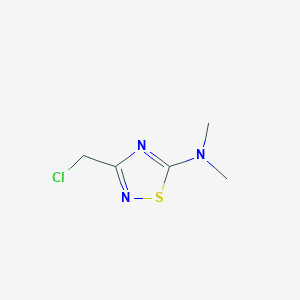

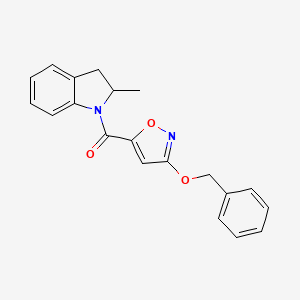

![molecular formula C12H13N5O3S B2559825 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide CAS No. 869068-29-1](/img/structure/B2559825.png)

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The 1,2,4-triazine part of the molecule contains a ring with three nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The 1,2,4-triazine ring system can participate in a variety of reactions and can bind to a variety of substituents .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, 1,2,4-triazines are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo nucleophilic substitution reactions .Applications De Recherche Scientifique

Antiviral Applications

A study on amino acid derivatives revealed the synthesis and evaluation of naphthalene derivatives, showing inhibitory activity against HIV-1 and HIV-2. One of the compounds was identified as a potent inhibitor of HIV-1 replication, indicating a promising lead for antiviral agent development (Hamad et al., 2010).

Anticancer and Antitumor Applications

Research into the synthesis, characterization, and anti-cancer activity of gold (III) and nickel (II) metal ion complexes derived from a tetrazole-triazole compound demonstrated significant cytotoxic effects against a breast cancer cell line (MCF-7). This suggests the potential use of such compounds in cancer treatment (Ghani & Alabdali, 2022). Additionally, novel series of 4-arylsulfonyl-1,3-oxazoles exhibited significant anticancer activities against various cancer cell lines, highlighting their potential as lead compounds for further in-depth studies and synthesis of new derivatives with antitumor activity (Zyabrev et al., 2022).

Antimicrobial Activities

The synthesis and evaluation of new 1,2,4-triazole derivatives were conducted, resulting in compounds that showed good to moderate antimicrobial activities against various microorganisms. This research underscores the relevance of triazine derivatives in the development of new antimicrobial agents (Bektaş et al., 2007).

Antimalarial and COVID-19 Applications

Investigations into antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking studies. This research offers insights into the potential repurposing of antimalarial compounds for treating COVID-19, demonstrating the versatility of triazine derivatives in addressing different viral threats (Fahim & Ismael, 2021).

Larvicidal and Antimicrobial Effects

A study on novel triazinone derivatives evaluated their larvicidal and antimicrobial activities, indicating their potential use in controlling mosquito populations and combating microbial infections (Kumara et al., 2015).

Safety and Hazards

As with any chemical compound, handling “2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide” would require proper safety precautions. Without specific information, it’s recommended to use general safety practices when handling this compound, such as avoiding inhalation or skin contact, and using it in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3S/c1-20-9-5-3-2-4-8(9)15-10(18)7-21-12-16-14-6-11(19)17(12)13/h2-6H,7,13H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGKTEAZSPIGPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559742.png)

![methyl 6-benzyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2559744.png)

![N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide](/img/structure/B2559746.png)

![2-(4-ethoxyphenoxy)-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2559754.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2559757.png)

![Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate](/img/structure/B2559758.png)

![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2559761.png)

![N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559762.png)

![3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2559763.png)